molecular formula C14H18O4 B2915032 Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate CAS No. 212775-06-9

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

Cat. No. B2915032
CAS RN: 212775-06-9
M. Wt: 250.294
InChI Key: OYZOOFUMYCULCG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is a chemical compound with the molecular formula C14H18O4 and a molar mass of 250.29 g/mol . It is also known as acetyl eugenol or eugenol acetate . The compound exhibits interesting properties and has potential applications in various fields.


Synthesis Analysis

The synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate involves the reaction between eugenol (a natural compound found in essential oils) and ethyl chloroacetate . The esterification process leads to the formation of this compound. Detailed synthetic pathways and optimization strategies have been explored in the literature .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate consists of an acetate group attached to a phenoxy moiety via an ethyl linker. The allyl group contributes to its unsaturated character. The presence of the methoxy group imparts unique properties to the compound. Refer to the SMILES notation: C=CCC1=CC(=C(C=C1)OCC(=O)OCC)OC .

Scientific Research Applications

1. Synthesis and Characterization in Toxicology

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, synthesized from eugenol, exhibits promising biological potential with moderate toxicity. This compound's synthesis involves the alkylation reaction of eugenol with ethyl bromoacetate and subsequent purification and characterization, including nuclear magnetic resonance techniques (Medeiros et al., 2020).

2. Chemical Reactions and Compound Formation

The compound reacts with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of butyl ester of the corresponding acid, showcasing its reactivity and potential in chemical synthesis (Novakov et al., 2017).

3. Potential in Drug Synthesis

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is a key intermediate in the synthesis of various eugenol derivatives, showing potential applications in drug development against numerous diseases (Suryanti et al., 2016).

4. Role in Organic Synthesis

This compound is involved in regio-, diastereo-, and enantioselective allylic alkylation reactions, highlighting its utility in organic synthesis for creating compounds with specific stereochemical configurations (Huang et al., 2014).

5. Applications in Crystal and Molecular Structure Studies

The compound's derivatives are utilized in crystal and molecular structure studies, which are significant for understanding interactions in conjugated addition reactions and biological activities (Kaur et al., 2012).

6. Use in Parahydrogen-Induced Polarization Studies

It is a key component in studies involving parahydrogen-induced polarization of acetates and pyruvates, demonstrating its relevance in advanced MRI visualization techniques (Salnikov et al., 2019).

properties

IUPAC Name

ethyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-6-11-7-8-12(13(9-11)16-3)18-10-14(15)17-5-2/h4,7-9H,1,5-6,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZOOFUMYCULCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

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